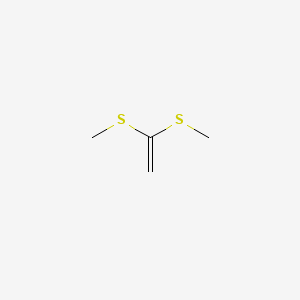

1,1-Bis(methylthio)ethylene

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 1,1-Bis(methylthio)ethylene involves palladium-catalyzed cross-coupling processes. These synthetic routes are significant for creating complex molecules with potential electrical conductivity and magnetic properties. The process highlights the molecule's versatility as a precursor for developing CT-complexes and cation-radical salts, contributing to its study in the field of conductive materials (Iyoda et al., 1999).

Molecular Structure Analysis

The molecular and crystal structures of compounds related to 1,1-Bis(methylthio)ethylene have been determined using techniques like X-ray crystallography. These studies reveal the compound's conformations and the spatial arrangement of its atoms, providing insights into its reactivity and properties. The structure of 1,1-Bis(methylthio)ethylene has been analyzed in the gaseous phase by electron diffraction and in the solid and liquid phases by Raman spectroscopy, indicating a complex conformational behavior (Jandal et al., 1976).

Chemical Reactions and Properties

1,1-Bis(methylthio)ethylene participates in a variety of chemical reactions, demonstrating its reactive nature and the potential for further chemical modifications. One example is its reaction with 1,1,1-trifluoroacetone, leading to unexpected products whose structures have been confirmed by X-ray analysis. This reactivity opens the door to synthesizing novel compounds with unique properties (Rodríguez et al., 1992).

Physical Properties Analysis

The physical properties of 1,1-Bis(methylthio)ethylene and its derivatives, such as solubility and film formation capabilities, have been improved by synthesizing bis(ethylenedithio)tetrathiafulvalene molecules with alkyl chains. These modifications enhance the molecule's application in material science, particularly in creating thin films for electronic devices (Aoyagi et al., 2004).

Chemical Properties Analysis

The chemical properties of 1,1-Bis(methylthio)ethylene, such as its electron-donating ability and participation in forming charge-transfer complexes, have been extensively explored. These properties are crucial for its applications in organic electronics and the development of materials with high electrical conductivities (Yui et al., 1989).

Scientific Research Applications

- Specific Scientific Field : Chemistry, specifically in the study of ethene oligomerization .

- Summary of the Application : “1,1-Bis(methylthio)ethylene” is involved in the formation of a bis-ethene chromium(I) complex, which is a key intermediate in the widely accepted metallacyclic mechanism for ethene oligomerization . This catalytic transformation is an important commercial route to linear α-olefins, primarily 1-hexene and 1-octene, which act as comonomers for the production of polyethene .

- Methods of Application or Experimental Procedures : The study used electron paramagnetic resonance studies of a catalytic system based on [Cr(CO)4(PNP)] [Al(OC(CF3)3)4] [PNP = Ph2PN(iPr)PPh2] activated with Et6Al2 . The concentration of this species is enhanced under ethene and isotope labeling studies that confirm its composition as containing [Cr(C2H4)2(CO)2(PNP)]+ .

- Results or Outcomes : The study provided the first unequivocal evidence for a chromium(I) bis-ethene complex . These observations open a new route to mechanistic studies of selective ethene oligomerization .

Safety And Hazards

1,1-Bis(methylthio)ethylene is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name |

1,1-bis(methylsulfanyl)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S2/c1-4(5-2)6-3/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCGAESAURTGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199112 | |

| Record name | 1,1-(Dimethylthio)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(methylthio)ethylene | |

CAS RN |

51102-74-0 | |

| Record name | 1,1-(Dimethylthio)ethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051102740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-(Dimethylthio)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

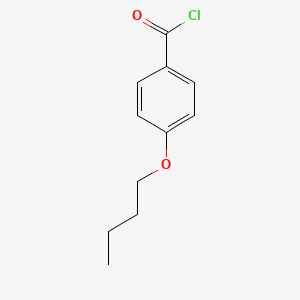

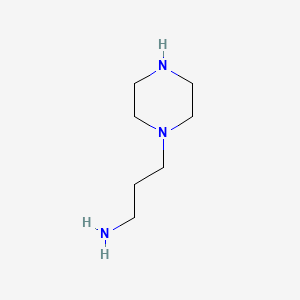

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)

![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)